molecular formula C15H16BrFN2O2 B2389296 5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide CAS No. 899979-25-0

5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide

Cat. No.: B2389296
CAS No.: 899979-25-0
M. Wt: 355.207
InChI Key: ZQZKFQMHNCMTRM-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The carboxylic acid group on the furan ring can be converted to a carboxamide using reagents such as thionyl chloride followed by reaction with the appropriate amine.

    Introduction of the dimethylamino and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the dimethylamino group.

    Reduction: Reduction reactions could target the carboxamide group or the bromine atom.

    Substitution: The bromine atom on the furan ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce an amine or alcohol.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)furan-2-carboxamide
  • 5-bromo-N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)furan-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide may confer unique properties, such as increased lipophilicity or altered electronic effects, compared to similar compounds with different substituents.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN2O2/c1-19(2)12(10-3-5-11(17)6-4-10)9-18-15(20)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZKFQMHNCMTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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